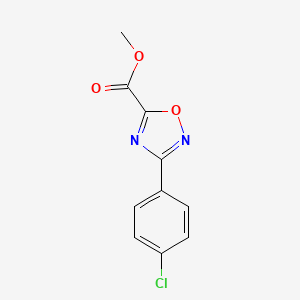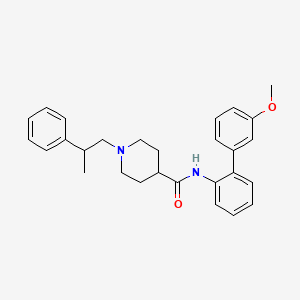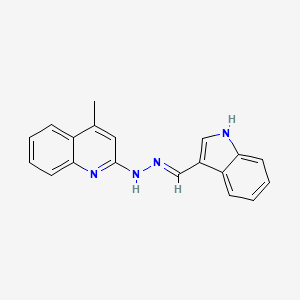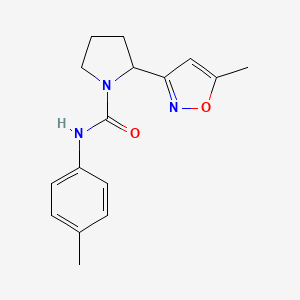
methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is not fully understood. However, it is believed to interact with specific molecular targets in the cells, leading to the inhibition of their activity. For example, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of their integrity and subsequent cell death.
Biochemical and Physiological Effects:
Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. It has also been demonstrated to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. Moreover, the compound has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, it exhibits a broad spectrum of biological activities, making it a versatile tool for investigating various cellular processes. However, the compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. Firstly, further studies are needed to elucidate the mechanism of action of the compound and identify its molecular targets in the cells. Secondly, the compound's potential as an anticancer agent and its mechanism of action in cancer cells need to be further investigated. Thirdly, the compound's potential as an antiviral agent needs to be explored further, especially in the context of emerging viral infections. Finally, the compound's potential as a material for various applications, such as optoelectronics and photovoltaics, needs to be investigated.
Méthodes De Synthèse
The synthesis of methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves the reaction of 4-chlorobenzoic acid hydrazide with dimethyl carbonate in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)9-12-8(13-16-9)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCPMQYQXWVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)

![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)


![5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6047177.png)
![5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6047192.png)
![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)